molecular formula C8H13N3O B13339990 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol

Cat. No.: B13339990
M. Wt: 167.21 g/mol
InChI Key: IWYZYUHYTAVCDU-UHFFFAOYSA-N
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Description

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is a chemical compound with the molecular formula C8H13N3O. It is a member of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group and a propanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol typically involves the reaction of 2-(methylamino)pyrimidine with propanal in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 2-(methylamino)pyrimidine and propanal

    Reaction Conditions: Optimized for large-scale production, including controlled temperature and pressure

    Purification: Crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids

    Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: 3-[2-(Methylamino)pyrimidin-5-yl]propanal or 3-[2-(Methylamino)pyrimidin-5-yl]propanoic acid

    Reduction: Dihydro-3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor Modulation: Binding to receptors and altering signal transduction processes

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)pyrimidine: Lacks the propanol side chain, making it less versatile in certain applications

    3-(Methylamino)pyridine: Similar structure but with a pyridine ring instead of pyrimidine, leading to different chemical properties

    3-[2-(Dimethylamino)pyrimidin-5-yl]propan-1-ol: Contains an additional methyl group on the amino group, affecting its reactivity and biological activity

Uniqueness

3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a propanol side chain makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-[2-(methylamino)pyrimidin-5-yl]propan-1-ol

InChI

InChI=1S/C8H13N3O/c1-9-8-10-5-7(6-11-8)3-2-4-12/h5-6,12H,2-4H2,1H3,(H,9,10,11)

InChI Key

IWYZYUHYTAVCDU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=N1)CCCO

Origin of Product

United States

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